molecular formula C9H14N2O2 B14587675 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one CAS No. 61191-01-3

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one

Cat. No.: B14587675
CAS No.: 61191-01-3
M. Wt: 182.22 g/mol
InChI Key: LRBDTXSXXNTVKU-UHFFFAOYSA-N
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Description

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that contains both a pyridine ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one
  • 4-(2-hydroxybutylamino)-6-methyl-1H-pyridin-2-one
  • 4-(2-hydroxyisopropylamino)-6-methyl-1H-pyridin-2-one

Uniqueness

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropylamino group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

61191-01-3

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-6-3-8(4-9(13)11-6)10-5-7(2)12/h3-4,7,12H,5H2,1-2H3,(H2,10,11,13)

InChI Key

LRBDTXSXXNTVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NCC(C)O

Origin of Product

United States

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